2-(4-Aminophenyl)-6-fluorobenzonitrile
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Overview
Description
2-(4-Aminophenyl)-6-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group at the para position and a fluorine atom at the ortho position relative to a nitrile group
Mechanism of Action
Target of Action
Similar compounds have shown potent antimicrobial and antitumor properties , suggesting that 2-(4-Aminophenyl)-6-fluorobenzonitrile might interact with targets involved in these biological processes.
Mode of Action
It’s suggested that similar compounds may exert their effects through interactions with cellular membranes and intracellular targets
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that this compound may have similar properties
Result of Action
Similar compounds have shown potent antimicrobial and antitumor activities , suggesting that this compound may have similar effects
Action Environment
Similar compounds have been shown to be effective in various environments , suggesting that this compound may also be influenced by environmental factors
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-(4-Aminophenyl)-6-fluorobenzonitrile are not well-defined. Future studies could focus on identifying any enzymes or cofactors that it interacts with, and any effects it may have on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-fluorobenzonitrile typically involves the nitration of a fluorobenzene derivative followed by reduction and subsequent substitution reactions. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: The resulting 4-aminofluorobenzene undergoes a substitution reaction with a suitable nitrile source, such as cyanogen bromide, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-Nitrophenyl)-6-fluorobenzonitrile.
Reduction: Formation of 2-(4-Aminophenyl)-6-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminophenyl)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Similar structure but contains a benzothiazole ring.
4-Aminobenzonitrile: Lacks the fluorine substitution.
6-Fluoro-2-aminobenzonitrile: Similar but with different substitution pattern.
Uniqueness
2-(4-Aminophenyl)-6-fluorobenzonitrile is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-aminophenyl)-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-13-3-1-2-11(12(13)8-15)9-4-6-10(16)7-5-9/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXXHIQKEAXIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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